4-[4-(Diethylamino)phenyl]but-3-en-2-one
Description
Contextualizing 4-[4-(Diethylamino)phenyl]but-3-en-2-one within Contemporary Organic Chemistry Research
In modern organic chemistry, molecules with donor-π-acceptor (D-π-A) architectures, such as this compound, are the focus of intense investigation. The inherent electronic asymmetry in these compounds gives rise to notable chemical properties. The diethylamino group acts as a potent electron donor, pushing electron density through the conjugated π-system of the phenyl ring and the butenone backbone to the electron-accepting carbonyl group.
This electronic arrangement is of particular interest in the study of nonlinear optical (NLO) materials. optica.orgrsc.orgoptica.org Chalcone (B49325) derivatives are known to exhibit NLO properties due to the ease with which substituents on the aromatic rings can be modified, thereby tuning the optical response of the material. optica.orgoptica.org The investigation of such compounds contributes to the development of materials for applications in optical data storage, 3D microfabrication, and photodynamic therapy. optica.orgoptica.org
Furthermore, the solvatochromic behavior of D-π-A dyes is a significant area of research. wikipedia.org Solvatochromism, the change in a substance's color in response to the polarity of its solvent, provides insights into the electronic structure of a molecule in its ground and excited states. wikipedia.org The study of compounds like this compound in various solvents helps in understanding intermolecular interactions and can be applied in the development of sensitive chemical sensors. wikipedia.org
Evolution of Research Trajectories for Enone and Chalcone Derivatives in Chemical Science
Historically, research on enone and chalcone derivatives was heavily centered on their synthesis and their roles as intermediates in the biosynthesis of flavonoids. researchgate.net The Claisen-Schmidt condensation has been a cornerstone for the synthesis of these compounds for over a century. However, the trajectory of research has evolved significantly.
In recent decades, the focus has expanded to explore the wide array of biological activities exhibited by these compounds. Beyond their synthetic utility, the α,β-unsaturated ketone moiety in chalcones is recognized as a key pharmacophore. This has led to extensive research into their potential applications in medicinal chemistry.
More recently, the focus has shifted again, this time towards the unique photophysical and electronic properties of these molecules. The ability to systematically modify their structure and, consequently, their electronic properties has made them model systems for studying fundamental chemical phenomena. Current research often involves a combination of experimental techniques, such as UV-Vis and fluorescence spectroscopy, with computational studies to understand and predict their behavior. rsc.org The exploration of enone-containing compounds as chemical probes for studying biological systems is also a burgeoning field of research. plos.orgnih.gov
Scope and Objectives of Current Academic Inquiry into the Compound's Fundamental Chemical Behavior
The current academic inquiry into the fundamental chemical behavior of this compound is multifaceted, with several key objectives:
Synthesis and Characterization: The development of efficient and sustainable synthetic methodologies remains a foundational aspect of research. Detailed characterization using modern spectroscopic and crystallographic techniques is crucial to unequivocally determine the structure and conformation of the molecule.
Photophysical Properties: A primary objective is to thoroughly investigate the compound's interaction with light. This includes determining its absorption and emission spectra, fluorescence quantum yields, and lifetimes in various environments. Understanding these properties is essential for its potential application in areas like fluorescent probes and optoelectronic devices.
Solvatochromism: A detailed study of the compound's solvatochromic behavior is a key objective. By analyzing the shifts in its spectral properties in a range of solvents with varying polarities, researchers can quantify the changes in the molecule's dipole moment upon electronic excitation. This provides deep insights into its electronic structure and its interactions with the surrounding medium.
Nonlinear Optical Properties: Given its D-π-A structure, a significant objective is to quantify the nonlinear optical response of this compound. This involves measuring its hyperpolarizability to assess its potential for use in NLO materials. optica.orgrsc.orgoptica.org
Reactivity Studies: Investigating the reactivity of the α,β-unsaturated ketone system is another important goal. This includes studying its susceptibility to Michael additions and other nucleophilic attacks, which is fundamental to its chemical behavior and potential for further functionalization. rsc.org
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO |
| Molecular Weight | 231.34 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Density | Not available |
Interactive Data Table: Solvatochromism
The following table illustrates the hypothetical solvatochromic behavior of a D-π-A chalcone like this compound in different solvents. An increase in solvent polarity typically leads to a bathochromic (red) shift in the absorption maximum (λmax) for compounds with a significant increase in dipole moment upon excitation.
| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λmax) (nm) |
| Hexane | 1.88 | 380 |
| Toluene | 2.38 | 395 |
| Dichloromethane | 8.93 | 410 |
| Acetone (B3395972) | 20.7 | 425 |
| Acetonitrile | 37.5 | 430 |
| Ethanol | 24.5 | 440 |
| Water | 80.1 | 450 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
(E)-4-[4-(diethylamino)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H19NO/c1-4-15(5-2)14-10-8-13(9-11-14)7-6-12(3)16/h6-11H,4-5H2,1-3H3/b7-6+ |
InChI Key |
FRDAMYNRZNVOAO-VOTSOKGWSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)C |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches for 4 4 Diethylamino Phenyl but 3 En 2 One
Classical Synthetic Routes and Mechanistic Elucidation of Formation Pathways
The traditional synthesis of 4-[4-(Diethylamino)phenyl]but-3-en-2-one predominantly relies on condensation reactions that form a crucial carbon-carbon double bond, extending the conjugation of the aromatic ring to the enone system.
Aldol (B89426) Condensation Variants in Compound Synthesis
The most prevalent method for the synthesis of this compound is the Claisen-Schmidt condensation, a variant of the aldol condensation. This reaction involves the condensation of an aromatic aldehyde that lacks α-hydrogens with an enolizable ketone, in this case, 4-(diethylamino)benzaldehyde (B91989) and acetone (B3395972), respectively.
The reaction is typically base-catalyzed, with common bases including sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The mechanism commences with the deprotonation of an α-hydrogen from acetone by the base, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of 4-(diethylamino)benzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more stable, conjugated α,β-unsaturated ketone, this compound. The strong electron-donating effect of the diethylamino group enhances the reactivity of the benzaldehyde.
Knoevenagel-Type Approaches and Reaction Conditions
The Knoevenagel condensation offers an alternative route, characterized by the reaction of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, facilitated by a weak base. thermofisher.compurechemistry.org For the synthesis of the target compound, 4-(diethylamino)benzaldehyde would react with a compound like acetylacetone (B45752) (2,4-pentanedione) in the presence of a basic catalyst such as piperidine (B6355638) or an amine salt. organicreactions.org
The mechanism involves the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl group of the aldehyde. purechemistry.org Subsequent dehydration leads to the formation of the C=C double bond. thermofisher.com While acetone itself is not a typical "active methylene compound" in the Knoevenagel sense (as its hydrogens are less acidic than those flanked by two carbonyls), the underlying principle of base-catalyzed condensation is similar to the Claisen-Schmidt reaction. The choice of reaction partners and conditions distinguishes the two named reactions.
Strategic Use of Catalysts in Enone Formation
The choice of catalyst is pivotal in directing the efficiency and yield of the condensation reaction.
Base Catalysis : Strong bases like NaOH and KOH are frequently used in the Claisen-Schmidt condensation to ensure the formation of the acetone enolate. quora.com The concentration and choice of base can influence reaction rates and the potential for side reactions.
Acid Catalysis : While less common for this specific transformation, acid-catalyzed aldol-type condensations are also possible. The mechanism involves protonation of the ketone's carbonyl group, followed by tautomerization to the enol form, which then acts as the nucleophile.
Lewis Acid Catalysis : Lewis acids can also be employed to catalyze aldol-type reactions. A Lewis acid can coordinate to the carbonyl oxygen of the aldehyde, increasing its electrophilicity and making it more susceptible to attack by a weak nucleophile like the enol form of acetone.
The following table summarizes typical catalysts used in the synthesis of analogous chalcones.
| Catalyst Type | Specific Catalyst Example | Reactants | Typical Conditions | Reference |
| Base | Sodium Hydroxide (NaOH) | Benzaldehyde, Acetophenone (B1666503) | Aqueous ethanol, Room Temp. | quora.com |
| Base | Potassium Hydroxide (KOH) | 4-Aminoacetophenone, Benzaldehydes | Grinding, Room Temp. | jacsdirectory.com |
| Weak Base | Piperidine | Benzaldehyde, Ethyl Acetoacetate | 0°C | thermofisher.comorganicreactions.org |
Green Chemistry Principles and Sustainable Synthesis of this compound
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing chalcones, including this compound. These methods aim to reduce or eliminate the use of hazardous solvents and energy-intensive procedures.
Solvent-Free and Aqueous Medium Syntheses
Performing reactions without a solvent or in water represents a significant step towards greener synthesis.
Solvent-Free Synthesis : The Claisen-Schmidt condensation can be effectively carried out under solvent-free conditions, often by grinding the solid reactants (4-(diethylamino)benzaldehyde and a base like solid NaOH) with liquid acetone. rsc.org This technique, sometimes referred to as mechanochemistry, can lead to high yields, reduced reaction times, and a significant decrease in waste generation. jacsdirectory.comrsc.org
Aqueous Medium Synthesis : Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. While organic reactants may have low solubility, the use of surfactants to create micellar media can facilitate the reaction. These micelles act as microreactors, bringing the reactants together and enabling the condensation to proceed efficiently.
Microwave-Assisted and Ultrasonic-Assisted Synthetic Procedures
The use of alternative energy sources like microwaves and ultrasound can dramatically accelerate reaction rates and improve yields.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in organic synthesis. globalresearchonline.net For chalcone (B49325) synthesis, microwave heating can reduce reaction times from hours to minutes. nih.govfrontiersin.org This rapid and uniform heating often leads to higher yields and cleaner reactions with fewer byproducts compared to conventional heating methods. nih.gov Microwave-assisted syntheses can be conducted with or without solvents. frontiersin.org
Ultrasonic-Assisted Synthesis : Sonication, the application of ultrasound to a reaction mixture, can also enhance reaction rates. The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles—creates localized high-temperature and high-pressure zones, which accelerates mass transfer and chemical reactivity. Ultrasound-assisted Claisen-Schmidt condensations have been shown to be significantly faster than conventional stirring methods, often leading to quantitative yields in much shorter times. mdpi.comresearchgate.net
The table below compares different green synthetic methods for analogous chalcones, highlighting the improvements in reaction time and yield.
| Synthetic Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| Solvent-Free (Grinding) | 4-Aminoacetophenone, Substituted Benzaldehydes | KOH | 4-6 min | High | jacsdirectory.com |
| Microwave-Assisted | 2'-Hydroxyacetophenone, 4-(Dimethylamino)benzaldehyde | Piperidine | 30 min | 87 | nih.gov |
| Ultrasound-Assisted | Benzaldehyde, Acetophenone | NaOH / Ethanol | 15 min | >90 | mdpi.com |
| Conventional (for comparison) | Benzaldehyde, Acetophenone | NaOH / Ethanol | 4 hours | 90 | mdpi.com |
Biocatalytic and Organocatalytic Approaches
In the quest for more sustainable and efficient chemical transformations, biocatalysis and organocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. These methodologies often provide high selectivity under mild reaction conditions.
Biocatalytic Synthesis:
The enzymatic synthesis of chalcones, primarily through Claisen-Schmidt condensation, represents a green chemistry approach. doaj.orgtuhh.de While direct enzymatic synthesis of this compound has not been extensively documented, the promiscuous activity of certain hydrolases, such as lipases and acylases, has been successfully employed for the synthesis of other chalcones. doaj.orgtuhh.deresearchgate.net For instance, lipase (B570770) from hog pancreas and acylase from Aspergillus melleus have demonstrated the ability to catalyze the formation of the enone scaffold. doaj.orgtuhh.de The proposed biocatalytic synthesis of this compound would involve the condensation of 4-(diethylamino)benzaldehyde and acetone, catalyzed by a suitable enzyme in an aqueous or biphasic system. The use of agro-food waste products as catalysts has also been explored for chalcone synthesis, presenting an even more sustainable option. rsc.org
Organocatalytic Synthesis:
Organocatalysis offers a metal-free approach to chalcone synthesis, often utilizing small organic molecules like amino acids and their derivatives to catalyze the aldol condensation. acs.org Proline and its derivatives are commonly used organocatalysts that can facilitate the asymmetric synthesis of chalcones, yielding products with high enantiomeric excess. greyhoundchrom.com For the synthesis of this compound, an organocatalytic Claisen-Schmidt condensation between 4-(diethylamino)benzaldehyde and acetone could be envisioned. The catalyst would activate the ketone, enabling a nucleophilic attack on the aldehyde. This methodology not only avoids the use of toxic metals but also allows for the potential synthesis of chiral derivatives. rsc.orgnih.gov
| Catalyst Type | Precursors | Potential Advantages |
| Biocatalyst | 4-(Diethylamino)benzaldehyde, Acetone | Mild reaction conditions, high stereoselectivity, environmentally benign. |
| Organocatalyst | 4-(Diethylamino)benzaldehyde, Acetone | Metal-free, potential for asymmetric synthesis, operational simplicity. greyhoundchrom.com |
Advanced Synthetic Techniques and Precursor Engineering Involving the Compound
Modern synthetic chemistry leverages advanced technologies to enable novel transformations, improve scalability, and enhance reaction efficiency. Photoredox catalysis, flow chemistry, and multicomponent reactions are at the forefront of these innovations.
Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of organic molecules, including electron-rich alkenes and enones. acs.orgnih.govnih.govfigshare.commdpi.comchinesechemsoc.orgrsc.orgnih.gov The electron-rich nature of the 4-(diethylamino)phenyl group in the target compound makes it a suitable substrate for various photoredox-catalyzed transformations.
Derivatization of the enone moiety could be achieved through radical addition reactions. For example, a photoredox-catalyzed 1,4-functionalization could introduce new substituents at the β-position of the carbonyl group. nih.govfigshare.com Additionally, cross-coupling reactions between the alkene moiety and other organic fragments can be facilitated by photoredox catalysis, leading to a diverse range of derivatives. nih.govfigshare.com
| Reaction Type | Potential Reagents | Expected Outcome |
| 1,4-Addition | Alkyl halides, Sulfonyl chlorides | Functionalization at the β-position of the enone. nih.gov |
| Cross-Coupling | Aryl diazonium salts, Boronic acids | Formation of new C-C bonds at the alkene. nih.gov |
Flow chemistry offers significant advantages over traditional batch processing, particularly for scalable and safe synthesis. bioprocessonline.comazolifesciences.comchemicalindustryjournal.co.ukpatheon.comtechnologynetworks.com The continuous nature of flow reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.govmdpi.comresearchgate.net
The synthesis of this compound via a Claisen-Schmidt condensation is well-suited for a flow chemistry setup. The reactants, 4-(diethylamino)benzaldehyde and acetone, along with a catalyst, can be continuously pumped through a heated reactor coil, allowing for rapid and efficient product formation. rsc.org This approach not only enhances safety by minimizing the volume of reactive intermediates at any given time but also facilitates straightforward scaling for industrial production. azolifesciences.compatheon.com
| Parameter | Advantage in Flow Synthesis |
| Temperature Control | Precise heating leads to faster reaction rates and reduced side products. |
| Mixing | Efficient mixing enhances reaction kinetics. |
| Safety | Small reaction volumes minimize hazards. |
| Scalability | Production can be scaled by running the system for longer durations. technologynetworks.com |
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient in terms of atom economy and step economy. sjf.edunih.gov While a direct MCR for the synthesis of this compound is essentially a two-component condensation, the chalcone itself can serve as a key building block in subsequent MCRs to generate more complex molecular architectures.
For instance, the enone functionality of the chalcone can participate in reactions such as the Gewald reaction or Hantzsch pyridine (B92270) synthesis to form highly substituted thiophenes or dihydropyridines, respectively. One-pot syntheses starting from the aldehyde and ketone precursors can also be designed to directly yield these complex heterocyclic systems without the need to isolate the intermediate chalcone. rsc.orgnih.govjournalirjpac.com
| MCR Type | Reactants Involving the Chalcone | Resulting Heterocycle |
| Gewald Reaction | Chalcone, Active methylene nitrile, Sulfur | Aminothiophene |
| Hantzsch Dihydropyridine Synthesis | Chalcone, β-ketoester, Ammonia/Amine | Dihydropyridine |
| Pyrazoline Synthesis | Chalcone, Hydrazine | Pyrazoline |
Reaction Mechanisms and Chemical Transformations of 4 4 Diethylamino Phenyl but 3 En 2 One
Electrophilic and Nucleophilic Reactivity of the Enone System
The enone moiety is a classic example of a system with dual reactivity. The carbonyl carbon is electrophilic, while the β-carbon of the unsaturated system is also susceptible to nucleophilic attack due to the electron-withdrawing nature of the carbonyl group. Conversely, the enolate formed upon deprotonation is a potent nucleophile.
The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds like 4-[4-(Diethylamino)phenyl]but-3-en-2-one. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the enone (the Michael acceptor). lscollege.ac.inlibretexts.org The reaction proceeds via a resonance-stabilized enolate intermediate. lscollege.ac.in
The regioselectivity of the Michael addition is governed by the principle of vinylogy. The electron-withdrawing effect of the carbonyl group is transmitted through the double bond, rendering the β-carbon electron-deficient and thus the preferred site for nucleophilic attack. rsc.orgfiu.edu The strong electron-donating diethylamino group at the para-position of the phenyl ring increases the electron density of the entire conjugated system, which can influence the rate of the reaction. However, the inherent polarity of the enone system still directs the nucleophilic attack to the β-position.
Table 1: Potential Michael Addition Reactions with this compound
| Michael Donor (Nucleophile) | Expected Product |
| Diethyl malonate | Diethyl 2-(3-(4-(diethylamino)phenyl)-4-oxopentyl)malonate |
| Nitromethane | 5-(4-(Diethylamino)phenyl)-4-nitrohexan-2-one |
| Thiophenol | 4-(4-(Diethylamino)phenyl)-4-(phenylthio)butan-2-one |
| Piperidine (B6355638) | 4-(4-(Diethylamino)phenyl)-4-(piperidin-1-yl)butan-2-one |
Cycloaddition Chemistry Involving the But-3-en-2-one (B6265698) Moiety
The but-3-en-2-one moiety can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as either a diene or a dienophile. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. mdpi.comnih.gov For this compound to act as a dienophile, it would react with a diene, with the double bond of the enone system being the reactive partner. The presence of the electron-withdrawing carbonyl group activates the double bond for reaction with electron-rich dienes.
Conversely, the enone could potentially act as a diene in a hetero-Diels-Alder reaction, where the conjugated system involves the C=C and C=O double bonds. This would require reaction with a suitable dienophile. Higher-order cycloadditions, such as [4+3] cycloadditions, are also a possibility for forming seven-membered rings, though these are less common. organicreactions.org
The photochemistry of enones is rich and varied, often involving the triplet excited state. Upon absorption of UV light, this compound can undergo a variety of photoreactions. One common reaction is the [2+2] cycloaddition, where two enone molecules react to form a cyclobutane (B1203170) dimer. Intramolecular rearrangements are also possible.
The diethylaminophenyl group is expected to have a significant impact on the photochemistry of the molecule. The strong electron-donating nature of the diethylamino group can lead to the formation of a charge-transfer excited state, which may open up different reaction pathways or influence the efficiency of intersystem crossing to the triplet state. Energy transfer from the excited enone to other molecules is also a possible deactivation pathway.
Role of the Diethylaminophenyl Group in Reactivity Modulation
The diethylaminophenyl group is not a passive spectator in the chemical reactions of the molecule. Its electronic and steric properties play a crucial role in modulating the reactivity of the enone system.
The diethylamino group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. researchgate.netuobabylon.edu.iq This increased electron density is further relayed through the conjugated system to the enone moiety. This has several consequences for the reactivity of the molecule:
Stabilization of Cationic Intermediates: In reactions that proceed through cationic intermediates, the electron-donating diethylaminophenyl group can provide significant stabilization, thereby facilitating such reaction pathways.
Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede chemical reactions. chemistrysteps.comnumberanalytics.comyoutube.com In the case of this compound, the diethylamino group can present steric challenges for certain reactions.
For reactions involving the aromatic ring, such as electrophilic aromatic substitution, the bulky diethyl groups can hinder the approach of electrophiles to the ortho positions. numberanalytics.comnih.gov This steric hindrance, in combination with the electronic directing effects of the amino group (which directs ortho and para), would likely favor substitution at the less hindered ortho position.
Oxidative and Reductive Transformations of this compound
The dual functionality of this compound allows for a range of oxidative and reductive transformations. The selective modification of either the alkene or the carbonyl group is a key challenge and depends heavily on the choice of reagents and reaction conditions.
Selective Reduction of the Carbonyl and Alkene Functionalities
The reduction of α,β-unsaturated ketones such as this compound can yield a variety of products, including the corresponding saturated ketone, allylic alcohol, or the fully saturated alcohol. The selectivity of these reductions is highly dependent on the chosen reducing agent and the reaction parameters.
Catalytic Hydrogenation:
Catalytic hydrogenation is a widely employed method for the reduction of unsaturated compounds. The choice of catalyst and reaction conditions can direct the hydrogenation to selectively reduce either the carbon-carbon double bond or the carbonyl group. For chalcone-like structures, catalysts such as palladium on carbon (Pd/C) are often used.
In a typical procedure, the selective reduction of the alkene functionality can be achieved under mild conditions.
| Catalyst | Pressure (H₂) | Temperature | Solvent | Product | Yield |
| Pd/C (5%) | 1 atm | Room Temp. | Ethanol | 4-[4-(Diethylamino)phenyl]butan-2-one | High |
| PtO₂ | 3 atm | Room Temp. | Acetic Acid | 4-[4-(Diethylamino)phenyl]butan-2-ol | Moderate |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The mechanism of catalytic hydrogenation involves the adsorption of both the substrate and molecular hydrogen onto the surface of the metal catalyst. The hydrogen atoms are then added stepwise to the unsaturated bonds. The selectivity for the C=C bond over the C=O bond with Pd/C is attributed to the preferential adsorption of the alkene onto the catalyst surface.
Metal Hydride Reduction:
Metal hydrides are versatile reducing agents capable of reducing carbonyl groups. The selectivity between 1,2-reduction (attack on the carbonyl carbon) and 1,4-reduction (conjugate addition to the β-carbon) is a key consideration.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically favors the 1,2-reduction of α,β-unsaturated ketones, leading to the formation of allylic alcohols.
| Reagent | Solvent | Temperature | Product | Yield |
| NaBH₄ | Methanol | 0 °C | 4-[4-(Diethylamino)phenyl]but-3-en-2-ol | High |
| LiAlH₄ | Diethyl Ether | -78 °C to RT | Mixture of products | Variable |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The mechanism of sodium borohydride reduction involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The resulting alkoxide is then protonated by the solvent to yield the alcohol. The presence of the electron-donating diethylamino group increases the electron density at the carbonyl carbon, potentially slowing the rate of reduction compared to unsubstituted chalcones.
Oxidation Reactions and Mechanistic Insights
The oxidation of this compound can target either the alkene functionality or the electron-rich aromatic ring. The outcome of the oxidation is highly dependent on the nature of the oxidizing agent.
Epoxidation of the Alkene:
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to convert alkenes into epoxides. The electron-rich nature of the double bond in this compound, due to conjugation with the diethylamino-substituted phenyl ring, makes it susceptible to electrophilic attack by the peroxy acid.
| Reagent | Solvent | Temperature | Product | Yield |
| m-CPBA | Dichloromethane | 0 °C to RT | 3-(4-(Diethylamino)phenyl)-3,4-epoxybutan-2-one | Good |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The mechanism of epoxidation with m-CPBA is a concerted process, often referred to as the "butterfly mechanism." The peroxy acid delivers an oxygen atom to the double bond in a single step, forming the epoxide and releasing a molecule of m-chlorobenzoic acid. The rate of this reaction is enhanced by the electron-donating diethylamino group, which increases the nucleophilicity of the alkene.
Oxidative Cleavage of the Alkene:
Stronger oxidizing agents can lead to the cleavage of the carbon-carbon double bond. Ozonolysis is a classic method for this transformation, which, depending on the workup conditions, can yield aldehydes or carboxylic acids.
| Reagent (Step 1) | Reagent (Step 2) | Product(s) |
| O₃ | Zn/H₂O (Reductive workup) | 4-(Diethylamino)benzaldehyde (B91989) and Acetaldehyde |
| O₃ | H₂O₂ (Oxidative workup) | 4-(Diethylamino)benzoic acid and Acetic acid |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
The mechanism of ozonolysis involves the 1,3-dipolar cycloaddition of ozone to the alkene to form a primary ozonide (molozonide). This unstable intermediate rearranges to a more stable secondary ozonide. Subsequent workup cleaves the ozonide to yield the carbonyl products. A reductive workup (e.g., with zinc and water) preserves aldehydes, while an oxidative workup (e.g., with hydrogen peroxide) oxidizes any initially formed aldehydes to carboxylic acids. The electron-rich nature of the aromatic ring may also be susceptible to oxidation under harsh conditions, but the alkene is generally more reactive towards ozone.
Theoretical and Computational Investigations of 4 4 Diethylamino Phenyl but 3 En 2 One
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are essential tools for elucidating the fundamental electronic characteristics of molecular systems. For 4-[4-(Diethylamino)phenyl]but-3-en-2-one, these methods reveal insights into its geometry, stability, and the nature of its internal charge distribution.
Density Functional Theory (DFT) for Molecular Geometry and Stability
Density Functional Theory (DFT) is a robust computational method used to determine the optimized molecular structure and predict the stability of compounds. mdpi.comnih.gov Calculations, typically using the B3LYP functional with a basis set like 6-311++G(d,p), are performed to find the ground-state energy minimum geometry. biointerfaceresearch.comresearchgate.net This process optimizes all bond lengths, bond angles, and dihedral angles of the molecule.
The optimized structure of this compound reveals a nearly planar conformation, which facilitates π-electron delocalization across the molecule, from the diethylamino donor group to the butenone acceptor moiety. This extended conjugation is a key factor in the molecule's electronic and optical properties. The stability of the molecule can be inferred from its total energy and the analysis of hyper-conjugative interactions and charge delocalization, often studied through Natural Bond Orbital (NBO) analysis. biointerfaceresearch.com
Table 1: Selected Optimized Geometric Parameters for a Chalcone-like Structure
This table presents typical bond lengths and angles for a chalcone (B49325) derivative core structure, calculated using DFT methods, which are comparable to those expected for this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
|---|---|---|
| Bond Lengths (Å) | C=O | 1.23 |
| C=C (enone) | 1.35 | |
| C-C (phenyl-enone) | 1.46 | |
| C-N (phenyl-amino) | 1.37 | |
| **Bond Angles (°) ** | C-C=O | 121.5 |
| C-C=C | 122.8 |
Data compiled from representative values for similar structures in computational chemistry literature. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. mdpi.com
For this compound, the HOMO is predominantly localized on the electron-rich diethylaminophenyl group, which acts as the electron donor. researchgate.net Conversely, the LUMO is concentrated on the electron-deficient but-3-en-2-one (B6265698) moiety (the π-acceptor). This spatial separation of the frontier orbitals is characteristic of a push-pull chromophore system. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and a propensity for electronic transitions at lower energies (longer wavelengths). mdpi.com This low energy gap is a key factor in its potential use as a nonlinear optical (NLO) material. biointerfaceresearch.com
Table 2: Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.50 | Localized on the diethylaminophenyl donor group |
| LUMO | -2.25 | Localized on the butenone acceptor group |
| Energy Gap (ΔE) | 3.25 | Indicates high chemical reactivity |
Values are representative for this class of compounds based on DFT calculations. mdpi.com
Charge Transfer Analysis within the Chromophore System
The electronic structure of this compound is defined by a significant intramolecular charge transfer (ICT) character. nih.gov This phenomenon occurs because the electron-donating diethylamino group is connected to the electron-accepting butenone group through a π-conjugated system. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, resulting in a substantial transfer of electron density from the donor end of the molecule to the acceptor end. rsc.orgresearchgate.net
This charge redistribution leads to a large change in the dipole moment between the ground and excited states, which is fundamental to the molecule's nonlinear optical properties. rsc.org The efficiency of this ICT process can be quantified through computational methods like Mulliken population analysis or NBO analysis, which calculate the partial charges on each atom in both the ground and excited states. biointerfaceresearch.com The analysis confirms the flow of electron density across the π-bridge, a defining feature of push-pull molecules. nih.gov
Computational Prediction and Interpretation of Spectroscopic Properties
Computational methods are also employed to predict and interpret the spectroscopic behavior of molecules, providing a powerful complement to experimental measurements.
Theoretical UV-Vis Absorption and Fluorescence Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of organic molecules. nih.govchemrxiv.orgchemrxiv.org By calculating the vertical excitation energies and corresponding oscillator strengths (f), TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.netmdpi.com
For this compound, the lowest energy absorption band, which is the most intense, is attributed to the HOMO→LUMO transition. mdpi.com This transition corresponds to a π→π* electronic excitation and is associated with the intramolecular charge transfer from the donor to the acceptor. mdpi.com The predicted λmax is typically in the visible region, consistent with the yellow or orange color of similar compounds. Theoretical predictions can also be extended to model fluorescence spectra, which typically show a mirror image relationship with the absorption spectrum and are red-shifted (Stokes shift) due to geometric relaxation in the excited state. nih.gov
Table 3: Predicted Electronic Transition Data
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Nature of Transition |
|---|
Values are typical for dimethylamino chalcone analogues calculated via TD-DFT. researchgate.netmdpi.comnih.gov
Vibrational Analysis via Computational IR and Raman Spectroscopy
Computational vibrational analysis provides a detailed assignment of infrared (IR) and Raman spectral bands. DFT calculations are used to compute the harmonic vibrational frequencies corresponding to the normal modes of the molecule. nih.govnih.gov The results are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. biointerfaceresearch.com
The calculated vibrational spectrum of this compound allows for the precise assignment of characteristic peaks. Key vibrational modes include:
C=O stretch: A strong band in the IR spectrum, typically around 1650-1680 cm⁻¹.
C=C stretch (alkene and aromatic): Multiple bands in the region of 1500-1600 cm⁻¹.
C-N stretch: A band around 1350 cm⁻¹.
CH₂ and CH₃ bending modes: Vibrations from the diethylamino and acetyl groups found in the 1300-1450 cm⁻¹ region.
Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual internal coordinates to each normal mode, confirming the assignments. biointerfaceresearch.comnih.gov The agreement between theoretical and experimental spectra validates the calculated molecular geometry. nih.gov
Table 4: Selected Calculated Vibrational Frequencies and Assignments
| Calculated Frequency (cm⁻¹) (Scaled) | Assignment (based on PED) | Expected Region (cm⁻¹) |
|---|---|---|
| ~1665 | C=O stretching | 1650-1680 |
| ~1590 | Aromatic C=C stretching | 1580-1610 |
| ~1560 | Alkene C=C stretching | 1550-1580 |
Frequencies are representative values based on DFT calculations for similar molecular structures. biointerfaceresearch.comnih.gov
Non-Linear Optical (NLO) Property Calculations (Hyperpolarizabilities)
The non-linear optical (NLO) response of a molecule describes its interaction with an applied electric field, leading to phenomena such as second-harmonic generation (SHG). The key parameter quantifying the second-order NLO response at the molecular level is the first hyperpolarizability (β). For D-π-A compounds like this compound, a significant NLO response is anticipated due to the asymmetric charge distribution arising from the potent diethylamino donor and the carbonyl acceptor.
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting NLO properties. researchgate.net Calculations are typically performed using hybrid functionals like B3LYP or CAM-B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), to accurately model the electronic structure. ijcce.ac.ir The static first hyperpolarizability (β₀) and its components are calculated from the derivatives of the dipole moment with respect to an external electric field. The total static first hyperpolarizability is often computed using the following equation:
β_tot = [(β_x + β_y + β_z)² + (β_y + β_z + β_x)² + (β_z + β_x + β_y)²]^(1/2)
Where β_i (i = x, y, z) are the components along the dipole moment axis. Theoretical studies on analogous aminophenyl chalcones and related D-π-A systems consistently demonstrate that the magnitude of β is highly dependent on the efficiency of the intramolecular charge transfer from the donor to the acceptor. physchemres.org The diethylamino group is a strong donor, and the enone system is an effective acceptor, which suggests that this compound should possess a large β value, making it a promising candidate for NLO applications. nih.govresearchgate.net
To provide a quantitative perspective, the table below presents hypothetical yet representative DFT-calculated NLO properties for the compound, benchmarked against urea, a standard reference material for NLO studies. The values are derived from typical results for similar push-pull systems found in the literature. scirp.org
| Property | Symbol | Calculated Value (esu) | Method/Basis Set |
| Dipole Moment | μ | 6.8 D | B3LYP/6-311++G(d,p) |
| Mean Polarizability | ⟨α⟩ | 35.1 x 10⁻²⁴ | B3LYP/6-311++G(d,p) |
| Total First Hyperpolarizability | β_tot | 250 x 10⁻³⁰ | B3LYP/6-311++G(d,p) |
Note: Data are representative values based on computational studies of similar molecules.
These calculations underscore the significant NLO potential of the title compound, with a first hyperpolarizability value many times greater than that of urea. physchemres.org The large dipole moment further confirms the substantial charge separation in the ground state, a prerequisite for a strong second-order NLO response.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations offer a powerful approach to explore the dynamic behavior, conformational flexibility, and intermolecular interactions of molecules over time. nih.gov For a flexible molecule like this compound, MD simulations can reveal how the molecule samples different conformations in various environments, such as in solution or within a protein binding site. tandfonline.com
An MD simulation begins by defining a force field (e.g., OPLS-AA, AMBER) that describes the potential energy of the system as a function of its atomic coordinates. The system, comprising the solute molecule and often an explicit solvent box, is then allowed to evolve over time by integrating Newton's equations of motion. nih.gov Analysis of the resulting trajectory provides insights into root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the radius of gyration (Rg), which collectively describe the stability and flexibility of the molecule. rsc.org
The conformational landscape of this compound is primarily defined by the rotation around several key single bonds: the C(phenyl)-N bond, the C(phenyl)-C(vinyl) bond, and the C(vinyl)-C(carbonyl) bond. Computational studies on similar enaminones and chalcones reveal that the molecule generally prefers a planar or near-planar conformation to maximize π-conjugation, which is crucial for its electronic properties. researchgate.netnih.gov The s-trans and s-cis conformers around the C(vinyl)-C(carbonyl) bond are often close in energy, with the s-trans isomer typically being slightly more stable due to reduced steric hindrance. The orientation of the diethylamino group is also critical, with its lone pair needing to align with the phenyl π-system for effective electron donation.
Beyond rotational conformers, the molecule can exhibit keto-enol tautomerism, a chemical equilibrium between a keto form and an enol form. nih.gov For this compound, the equilibrium would be between the parent ketone and its corresponding enol isomer, 4-[4-(diethylamino)phenyl]-1-hydroxybuta-1,3-diene.
DFT calculations are highly effective for evaluating the relative stabilities of tautomers. researchgate.netnih.gov By optimizing the geometry of each tautomer and calculating their respective electronic energies, Gibbs free energies, and vibrational frequencies, one can predict the equilibrium constant (K_eq). orientjchem.org For simple enone systems, the keto form is overwhelmingly more stable. The presence of the strong donor group and extended conjugation in the title compound could influence this equilibrium, though computational studies on related systems suggest the keto tautomer remains the predominant species under standard conditions. researchgate.net
| Tautomer | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) at 298.15 K |
| Keto Form | 0.00 | >99.9 |
| Enol Form | +8.5 | <0.1 |
Note: Data are representative values based on DFT calculations for similar enone systems.
The properties of D-π-A molecules are often highly sensitive to their environment, particularly the polarity of the solvent. Solvatochromism, the change in color (absorption/emission wavelength) with solvent polarity, is a hallmark of compounds with significant intramolecular charge transfer. rsc.org
Computational chemistry can model solvent effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve simulating individual solvent molecules surrounding the solute, offering a more detailed picture at a higher computational cost.
For this compound, increasing solvent polarity is expected to have several key effects:
Structural Changes: In polar solvents, the charge-separated zwitterionic resonance structure contributes more significantly to the ground state. This can lead to minor changes in bond lengths, with increased single-bond character in the π-bridge and increased double-bond character for the C-N and C-O bonds.
Electronic Properties: The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) typically decreases in more polar solvents. This leads to a bathochromic (red) shift in the UV-Vis absorption spectrum.
NLO Response: The first hyperpolarizability (β) is also strongly influenced by the solvent. The increased charge separation in polar solvents can enhance the dipole moment and, consequently, the hyperpolarizability.
Tautomeric Equilibrium: The relative stability of the keto and enol forms can be altered by the solvent. nih.gov Polar protic solvents can stabilize the enol form through hydrogen bonding, potentially shifting the equilibrium, although the keto form is generally expected to remain dominant. orientjchem.org
Reaction Pathway Modeling and Transition State Analysis
Understanding the mechanism of chemical reactions is fundamental to synthetic chemistry. Computational modeling provides a powerful means to elucidate reaction pathways, identify intermediates, and characterize transition states (TS). The synthesis of this compound is typically achieved via a Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde (4-diethylaminobenzaldehyde) with a ketone (acetone). numberanalytics.comresearchgate.net
DFT calculations can be used to model the entire reaction coordinate. researchgate.net The process involves:
Locating Reactants and Products: The geometries of the starting materials (enolate of acetone (B3395972) and 4-diethylaminobenzaldehyde) and the final product are optimized.
Identifying Intermediates: The structures of any intermediates, such as the initial aldol (B89426) addition product, are located and optimized.
Searching for Transition States: The transition state is a first-order saddle point on the potential energy surface. Algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (STQN) methods are used to locate the TS connecting reactants to products or intermediates.
Verifying the Transition State: A true transition state must have exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the path downhill from the transition state to confirm that it connects the intended reactant and product states.
The Claisen-Schmidt condensation proceeds through two main stages: aldol addition followed by dehydration. The first step is the nucleophilic attack of the acetone enolate on the aldehyde's carbonyl carbon, forming a tetrahedral intermediate. The second, often rate-determining step, is the elimination of a water molecule to form the α,β-unsaturated ketone. Computational analysis can determine the activation energies (the energy difference between the reactant and the transition state) for each step, providing insights into the reaction kinetics and identifying the rate-limiting step. mdpi.com
| Reaction Step | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Enolate + Aldehyde) | 0.0 |
| 2 | Transition State 1 (Addition) | +12.5 |
| 3 | Aldol Adduct Intermediate | -5.2 |
| 4 | Transition State 2 (Dehydration) | +18.7 |
| 5 | Product + H₂O | -15.0 |
Note: Energy values are hypothetical and representative for a base-catalyzed Claisen-Schmidt condensation.
This analysis reveals the energetic landscape of the reaction, confirming the feasibility of the proposed pathway and providing quantitative data on its key energetic barriers.
Advanced Spectroscopic and Photophysical Properties of 4 4 Diethylamino Phenyl but 3 En 2 One
Elucidating Electronic Transitions through Absorption Spectroscopy
The electronic absorption spectrum of 4-[4-(Diethylamino)phenyl]but-3-en-2-one is characterized by a strong intramolecular charge transfer (ICT) band. This transition originates from the electron-donating diethylamino group to the electron-accepting carbonyl group, facilitated by the π-conjugated system of the butenone backbone.
Solvent Polarity Effects on Charge Transfer Bands
The position of the ICT absorption band of this compound is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In nonpolar solvents, the absorption maximum (λmax) is observed at shorter wavelengths. As the solvent polarity increases, a bathochromic (red) shift in the λmax is observed. This is attributed to the stabilization of the more polar excited state relative to the ground state in polar solvents.
| Solvent | Absorption Maximum (λmax, nm) for DAP nih.gov | Fluorescence Maximum (λem, nm) for DAP nih.gov |
|---|---|---|
| Toluene | 413 | 480 |
| Chloroform | 429 | 538 |
| Dichloromethane | 419 | 538 |
| Acetone (B3395972) | 414 | 539 |
| Acetonitrile | 417 | 538 |
| Dimethylformamide | 417 | 541 |
| Dimethyl sulfoxide | 423 | 542 |
| Ethanol | 414 | 540 |
| Methanol | 413 | 540 |
Temperature Dependence of Absorption Features
The influence of temperature on the absorption spectrum of chalcone (B49325) derivatives can provide insights into intermolecular interactions and conformational changes. Generally, variations in temperature can lead to shifts in the absorption maxima and changes in the bandwidth. For some compounds, a decrease in temperature can lead to a more resolved vibrational structure in the absorption band. While specific studies on the temperature dependence of the absorption features of this compound are not detailed in the provided search results, it is a parameter that can influence the equilibrium between different conformational states and the extent of solute-solvent interactions, thereby affecting the electronic transitions.
Fluorescence and Luminescence Studies
Upon excitation into its ICT band, this compound exhibits fluorescence, the characteristics of which are also highly dependent on the molecular environment.
Quantum Yield Determination and Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are crucial for understanding the excited-state deactivation pathways.
For the related compound DAP, the fluorescence quantum yield was found to vary with the nature of the solvent. nih.gov The table below shows the fluorescence quantum yields of DAP in different solvents.
| Solvent | Fluorescence Quantum Yield (Φf) for DAP nih.gov |
|---|---|
| Toluene | 0.012 |
| Chloroform | 0.015 |
| Dichloromethane | 0.011 |
| Acetone | 0.009 |
| Acetonitrile | 0.013 |
| Dimethylformamide | 0.018 |
| Dimethyl sulfoxide | 0.025 |
| Ethanol | 0.016 |
| Methanol | 0.014 |
Solvatochromism and Aggregation-Induced Emission (AIE) Phenomena
Similar to its absorption spectrum, the fluorescence emission of this compound also exhibits strong positive solvatochromism. As seen in the first data table, the emission maximum of the analogue DAP shifts to longer wavelengths (a red shift) as the solvent polarity increases. nih.gov This large Stokes shift in polar solvents is indicative of a significant increase in the dipole moment upon excitation and substantial reorganization of the solvent shell around the excited molecule.
Some chalcone derivatives have been reported to exhibit aggregation-induced emission (AIE). nih.gov This phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated state or in the solid state. The AIE effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. While it has not been explicitly demonstrated for this compound in the provided results, the structural features of chalcones, particularly the presence of rotatable single bonds, suggest that it could potentially exhibit AIE or AIE enhancement (AIEE) under appropriate conditions, such as in poor solvents or at high concentrations.
Excited State Dynamics and Energy Dissipation Pathways
Upon photoexcitation, the this compound molecule populates an excited singlet state with significant ICT character. The subsequent de-excitation can occur through several competing pathways:
Fluorescence: Radiative decay from the relaxed excited singlet state to the ground state, resulting in the emission of a photon.
Internal Conversion (IC): A non-radiative transition between electronic states of the same multiplicity (e.g., S1 → S0). This process is often facilitated by vibrational relaxation and is a major pathway for energy dissipation in many chalcones.
Intersystem Crossing (ISC): A non-radiative transition between electronic states of different multiplicities (e.g., S1 → T1). Once in the triplet state, the molecule can undergo phosphorescence or non-radiative decay to the ground state.
Twisted Intramolecular Charge Transfer (TICT): In polar solvents, the excited molecule can undergo a conformational change, typically involving rotation around single bonds, to form a highly polar TICT state. This state is often non-emissive or weakly emissive and can efficiently deactivate to the ground state via non-radiative pathways. The decrease in fluorescence intensity of some chalcone derivatives in polar solvents has been attributed to the formation of a TICT state. rsc.org
Ultrafast Spectroscopy for Excited State Characterization
To unravel the complex sequence of events that follow the absorption of light, researchers employ ultrafast spectroscopic methods capable of resolving processes on femtosecond (10⁻¹⁵ s) and picosecond (10⁻¹² s) timescales.
Femtosecond transient absorption (fs-TA) spectroscopy is a powerful pump-probe technique used to map the evolution of excited states. For a D-π-A molecule like this compound, the fs-TA spectrum reveals a series of rapid photophysical processes.
Upon excitation with a femtosecond laser pulse, the molecule is promoted from its ground state (S₀) to an initial excited state, often a locally excited (LE) or Franck-Condon state. Due to the strong push-pull nature, this state rapidly evolves into an intramolecular charge transfer (ICT) state, typically within hundreds of femtoseconds. rsc.org This process involves the movement of electron density from the diethylamino donor to the acetyl acceptor across the π-bridge. The fs-TA spectra track this evolution through distinct spectral signatures:
Ground State Bleach (GSB): A negative signal corresponding to the depletion of the ground state population at wavelengths where the molecule absorbs.
Excited State Absorption (ESA): A positive signal at wavelengths where the newly formed excited state absorbs light. The position and shape of the ESA band can change over time as the excited state relaxes or converts to other states. rsc.org
Stimulated Emission (SE): A negative signal that overlaps with the molecule's fluorescence spectrum, corresponding to the probe pulse stimulating the excited state to emit a photon.
Following the initial ICT, the excited state may undergo further relaxation processes, such as vibrational cooling and solvent relaxation, on a picosecond timescale. dmphotonics.com In some systems, intersystem crossing (ISC) to a triplet state can occur, which would be observed as the decay of singlet ESA signals and the rise of a new triplet-triplet absorption band. rsc.org
Table 1: Typical Ultrafast Excited-State Processes in D-π-A Chalcones
| Process | Description | Typical Timescale |
|---|---|---|
| Initial Excitation | Absorption of a photon promotes the molecule to a Franck-Condon or Locally Excited (LE) state. | < 100 fs |
| Intramolecular Charge Transfer (ICT) | Rapid transfer of electron density from the donor to the acceptor, forming the ICT state. | 100s fs - few ps |
| Vibrational Cooling & Solvent Relaxation | The excited molecule and surrounding solvent molecules rearrange to stabilize the polar ICT state. | 1 - 20 ps |
| Fluorescence | Radiative decay from the relaxed ICT state back to the ground state. | 100s ps - few ns |
| Intersystem Crossing (ISC) | Non-radiative transition from a singlet excited state (e.g., ICT) to a triplet state (T₁). | ps - ns |
Time-resolved fluorescence spectroscopy directly measures the decay of the fluorescent excited state (S₁), providing the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state via emission. nih.gov For this compound, the ICT state is highly polar and thus strongly influenced by its environment.
This sensitivity leads to pronounced solvatochromism, where the color of the fluorescence changes with solvent polarity. nih.gov In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a red-shifted (lower energy) emission and often a longer fluorescence lifetime compared to nonpolar solvents. societechimiquedefrance.fr Time-resolved fluorescence measurements can quantify this effect, providing critical insights into the nature of the emissive state. rsc.orgrsc.org A multiexponential decay profile may be observed if multiple emissive species or competing non-radiative decay pathways are present. rsc.org
Table 2: Representative Fluorescence Lifetime Data in Different Solvents
| Solvent | Polarity | Expected Fluorescence Lifetime (τ) | Expected Emission Maximum (λₑₘ) |
|---|---|---|---|
| Hexane | Nonpolar | Shorter (e.g., ~0.5 ns) | Blue-shifted (e.g., ~480 nm) |
| Dichloromethane | Polar Aprotic | Intermediate (e.g., ~1.5 ns) | Intermediate (e.g., ~530 nm) |
| Acetonitrile | Polar Aprotic | Longer (e.g., ~2.5 ns) | Red-shifted (e.g., ~560 nm) |
| Methanol | Polar Protic | May be quenched (shorter) due to hydrogen bonding | Red-shifted (e.g., ~575 nm) |
Note: These are illustrative values based on typical behavior of D-π-A chromophores.
Nonlinear Optical (NLO) Properties and Materials Science Relevance
Organic materials with a D-π-A structure are prime candidates for applications in nonlinear optics (NLO), where the optical properties of a material change in response to high-intensity light. mdpi.com These materials are crucial for technologies like optical data storage, telecommunications, and optical switching. rsc.org
Second Harmonic Generation (SHG) is a second-order NLO process where two photons of the same frequency are converted into a single photon with twice the frequency (half the wavelength). researchgate.net This phenomenon is governed by the first molecular hyperpolarizability (β). While this compound possesses a large molecular β value due to its asymmetric push-pull structure, a significant bulk SHG signal requires the material to crystallize in a non-centrosymmetric space group. ufg.br The SHG efficiency of chalcone derivatives is often compared to that of standard materials like urea. researchgate.net
Third Harmonic Generation (THG) is a third-order process that converts three input photons into one photon with triple the frequency. It is related to the third-order nonlinear susceptibility (χ⁽³⁾). researchgate.net Unlike SHG, THG can occur in centrosymmetric materials. Studies on similar chalcone derivatives have shown significant third-order nonlinearities, indicating their potential for THG and other third-order applications. researchgate.netacrhem.org
Table 3: NLO Properties of Representative Chalcone Derivatives
| Compound Type | NLO Property | Reported Value | Reference |
|---|---|---|---|
| Dimethoxy Chalcone (CMTP) | SHG Efficiency | 5x Urea | researchgate.net |
| Amino Chalcone | Third-order Susceptibility (γ) | 144 - 260 x 10⁻³⁶ esu | ufg.br |
Two-Photon Absorption (TPA) is a nonlinear process where a molecule simultaneously absorbs two photons, allowing for excitation with lower-energy light than required for one-photon absorption. lasphys.com The efficiency of this process is quantified by the TPA cross-section (δ₂₋ₚₐ), measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴·s·photon⁻¹). The ICT character of D-π-A chalcones makes them excellent candidates for TPA. mdpi.com
The TPA cross-section can be significantly enhanced in these molecules, with values for some chalcone derivatives reaching several hundred or even over a thousand GM at specific wavelengths. mdpi.comacs.org This property is highly valuable for applications such as two-photon microscopy, 3D microfabrication, and optical power limiting. lasphys.comresearchgate.net
Table 4: Representative TPA Cross-Section Data for Chalcone Derivatives
| Chalcone Derivative Class | Peak TPA Wavelength (nm) | Max. TPA Cross-Section (δ₂₋ₚₐ) (GM) |
|---|---|---|
| Acetamide-Chalcones mdpi.com | ~630 - 700 | 28 - 53 |
| Cross-Conjugated Chalcones acs.org | ~580 | 1737 - 2027 |
The significant NLO response of this compound stems directly from its D-π-A architecture. The design principles for optimizing the NLO properties of such chromophores are well-established and focus on enhancing the efficiency of intramolecular charge transfer. nih.gov
Modulating Donor and Acceptor Strength: The magnitude of the hyperpolarizability (β for second-order, γ for third-order) can be increased by using stronger electron-donating groups (like the diethylamino group) and stronger electron-accepting groups. rsc.orgresearchgate.net
Extending the π-Conjugated Bridge: Increasing the length of the conjugated system that connects the donor and acceptor generally leads to larger NLO responses and a red-shift in the absorption spectrum. nih.gov This can be achieved by incorporating additional double bonds or aromatic/heterocyclic rings into the bridge.
Planarity and Rigidity: A more planar molecular structure enhances π-electron delocalization, which typically improves the NLO response. Rigidifying the π-bridge can lead to a dramatic enhancement of the molecular hyperpolarizability. acs.org
By systematically modifying these three components—the donor, the acceptor, and the π-bridge—researchers can fine-tune the electronic and optical properties to create highly efficient NLO materials tailored for specific applications. nih.govnih.gov
Derivatives and Analogues of 4 4 Diethylamino Phenyl but 3 En 2 One: Structure Property Relationships
Synthesis and Structural Diversification of Analogues
The primary synthetic route to 4-[4-(Diethylamino)phenyl]but-3-en-2-one and its analogues is the Claisen-Schmidt condensation. acs.orgtaylorandfrancis.com This base-catalyzed reaction involves the condensation of an appropriate aromatic aldehyde with a methyl ketone. ekb.eg For the parent compound, this involves reacting 4-(diethylamino)benzaldehyde (B91989) with acetone (B3395972). The versatility of this reaction allows for extensive structural diversification by simply varying the aldehyde and ketone starting materials. ekb.egnih.gov
While direct substitution on the 4-(diethylamino)phenyl ring is less common, a vast number of analogues are synthesized by replacing the acetone with a substituted acetophenone (B1666503), resulting in a chalcone (B49325) structure. This introduces a second phenyl ring (Ring A) into the molecule, which can bear a wide array of substituents. The Claisen-Schmidt reaction readily accommodates acetophenones with both electron-donating groups (EDG) and electron-withdrawing groups (EWG). acs.org
Table 1: Examples of Phenyl Ring Modifications in Chalcone Analogues Synthesized via Claisen-Schmidt condensation of a substituted acetophenone with 4-(dialkylamino)benzaldehyde.
| Substituent on Ring A | Resulting Chalcone Analogue Structure | Electronic Effect |
| -H (None) | 1-(Phenyl)-3-[4-(dialkylamino)phenyl]prop-2-en-1-one | Neutral Reference |
| -OCH₃ (Methoxy) | 1-(4-Methoxyphenyl)-3-[4-(dialkylamino)phenyl]prop-2-en-1-one | Electron-Donating |
| -Cl (Chloro) | 1-(4-Chlorophenyl)-3-[4-(dialkylamino)phenyl]prop-2-en-1-one | Electron-Withdrawing |
| -NO₂ (Nitro) | 1-(4-Nitrophenyl)-3-[4-(dialkylamino)phenyl]prop-2-en-1-one | Strongly Electron-Withdrawing |
Modifying the conjugated π-bridge between the donor and acceptor groups is a powerful method to alter the compound's properties.
Chain Length: The length of the polyene chain can be extended. For example, analogues with two or three conjugated double bonds have been synthesized by reacting 4-(dimethylamino)cinnamaldehyde with ketones. rsc.org This extension of the π-system is a well-established method for shifting optical absorption and emission to longer wavelengths. umn.edu
Bond Type: The double bond of the enone can be replaced with a triple bond to create a ynone derivative. For instance, 4-phenylbut-3-yn-2-one can be synthesized from phenylacetylene, demonstrating the feasibility of this structural change. researchgate.net
Heteroatoms: Heterocyclic rings can be incorporated into the backbone, replacing one or both of the aryl rings. Chalcone-like compounds have been synthesized where the ketone component is a heterocyclic ketone (e.g., 2-acetyl-benzimidazole) or the aldehyde is a heterocyclic aldehyde (e.g., indole (B1671886) aldehydes). taylorandfrancis.comnih.gov This introduces heteroatoms that can further modulate the electronic structure.
The nature of the amino group itself can be diversified to tune its electron-donating strength.
Alkyl Group Variation: The most common analogue is the dimethylamino derivative, 4-[4-(Dimethylamino)phenyl]but-3-en-2-one, which is synthesized using 4-(dimethylamino)benzaldehyde. acs.orgmdpi.com The subtle difference in the inductive effect and steric bulk between methyl and ethyl groups can influence solubility and crystal packing, which in turn affects solid-state properties.
Cyclic Amines: Other N-substituents can be introduced by starting with the corresponding aldehyde. For example, using 4-(pyrrolidin-1-yl)benzaldehyde or 4-(piperidin-1-yl)benzaldehyde (B83096) would yield analogues with cyclic amine donor groups. Such modifications are known to alter the donor strength and have been explored in other classes of compounds. wikipedia.org
N-Arylation: More complex analogues can involve N-aryl substituents. The synthesis of trans-4-(N-arylamino)stilbenes demonstrates the incorporation of an additional aryl group on the nitrogen atom, which significantly influences photochemical behavior. nih.gov
Electronic Structure and Optical Property Tuning via Derivatization
The structural modifications outlined above directly influence the electronic distribution and energy levels of the molecular orbitals, leading to tunable optical properties. The D-π-A nature of these molecules facilitates an intramolecular charge transfer (ICT) from the amino group to the carbonyl group upon photoexcitation. rsc.orgrsc.org The efficiency and energy of this ICT process are highly sensitive to the molecular structure. nih.govnih.gov
The extent of ICT is governed by the electron-donating capacity of the dialkylamino group and the electron-accepting strength of the enone portion of the molecule.
Enone Backbone Alterations: Extending the π-conjugated system by adding more double bonds (vinologous extension) facilitates electron delocalization over a longer distance. rsc.org This typically lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), strengthening the ICT process and red-shifting the absorption and emission spectra. rsc.org
Amino Group Substitution: The electron-donating strength of the nitrogen is critical. The choice of alkyl groups (methyl vs. ethyl) or the incorporation of the nitrogen into a cyclic system subtly modifies its donating power, thereby tuning the ICT characteristics.
There is a direct and predictable correlation between the structural modifications and the resulting photophysical parameters, such as absorption maxima (λabs), emission maxima (λem), Stokes shift (Δλ), and fluorescence quantum yield (Φf).
Substituent Effects: As shown in studies on dimethylamino chalcones, the electronic nature of the substituent on Ring A systematically tunes the optical properties. nih.gov Stronger electron-withdrawing groups generally lead to a bathochromic (red) shift in both absorption and emission due to the stabilization of the ICT excited state. nih.govscielo.br
Table 2: Effect of Phenyl Ring Substituents on Photophysical Properties of 4-Dimethylamino Chalcone Analogues in Dichloromethane Data extracted from a study on related dimethylamino chalcones, demonstrating the general trend. nih.gov
| Substituent on Ring A | λabs (nm) | λem (nm) | Stokes Shift (Δλ, nm) | Quantum Yield (Φf) |
| -H | 412 | 536 | 124 | 0.04 |
| -OCH₃ | 415 | 542 | 127 | 0.06 |
| -Cl | 414 | 545 | 131 | 0.02 |
| -NO₂ | 425 | 585 | 160 | 0.01 |
Conjugation Length: Increasing the length of the enone backbone has a profound effect. Extending a 4-dimethylamino chalcone analogue from one to three olefinic double bonds results in a significant bathochromic shift of over 100 nm in absorption and 200 nm in fluorescence, pushing the emission into the near-infrared region. rsc.org
Planarity and Conformation: The fluorescence of these compounds is highly dependent on their conformation. umn.edunih.gov A planar core structure is essential for effective π-conjugation and optimal fluorescence. nih.govnih.gov Any structural modification that causes twisting or deviation from planarity can lead to fluorescence quenching due to increased non-radiative decay pathways.
Reactivity Profiling of Analogues and Mechanistic Insights
The reactivity of this compound, a type of enaminone, is largely dictated by the electron-donating diethylamino group and the electron-withdrawing carbonyl group, which create a polarized π-system. This polarization makes the molecule susceptible to a variety of chemical transformations. Analogues of this compound, particularly those with variations in the amino group or substitutions on the phenyl ring, exhibit different reactivity patterns, selectivity, and reaction yields.
Comparative Studies of Reaction Selectivity and Yields
Comparative studies, while not extensively documented for this compound itself, can be effectively illustrated by examining its close analogues and the parent compound, 4-phenylbut-3-en-2-one (benzylideneacetone). The presence of the powerful electron-donating diethylamino group at the para-position of the phenyl ring significantly enhances the nucleophilicity of the β-carbon of the enone system, a key factor that differentiates its reactivity from the unsubstituted analogue.
For instance, in multicomponent reactions, the choice of solvent and reaction time can dramatically affect the yield. A study on the synthesis of (E)-2-(2-oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates from the parent compound, benzylideneacetone, highlights this sensitivity. The yield of the product was found to be significantly higher in 1,2-dichloroethane (B1671644) compared to acetonitrile, and extending the reaction time also proved beneficial.
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Acetonitrile | 5 | 24 |
| 2 | 1,2-Dichloroethane | 5 | 45 |
| 3 | 1,2-Dichloroethane | 80 | 70 |
Table 1: Effect of Solvent and Reaction Time on the Yield of a Benzothiazole Derivative from 4-Phenylbut-3-en-2-one.
The reactivity of closer analogues, such as those with a dimethylamino group, provides further insight. A study on 4-dimethylamino-3-phenyl-but-3-en-2-one demonstrated its versatility in synthesizing various heterocyclic compounds through condensation reactions. This enaminone was shown to react with different active methylene (B1212753) reagents to produce novel pyridine (B92270) derivatives, showcasing the influence of the amino group on the reaction pathway.
| Reactant | Product Type |
| Active Methylene Reagents | Pyridine Derivatives |
| Hippuric Acid | Pyranone Derivative |
| Hydrazine | Pyrazole Derivative |
| Guanidine | Pyrimidine Derivative |
Table 2: Reactivity of the Analogue 4-Dimethylamino-3-phenyl-but-3-en-2-one with Various Reagents.
These examples underscore the high degree of reactivity and selectivity inherent in the 4-(dialkylaminophenyl)but-3-en-2-one scaffold, which can be tuned by modifying reaction conditions and the structure of the reactants.
Elucidating Structure-Reactivity Relationships
The structure of this compound is key to understanding its chemical behavior. The molecule's reactivity is governed by the electronic interplay between the diethylamino donor group and the carbonyl acceptor group, transmitted through the conjugated π-system of the phenyl ring and the enone backbone.
The strong +M (mesomeric) effect of the diethylamino group increases the electron density across the conjugated system, particularly at the β-carbon of the butenone moiety. This makes the molecule a potent nucleophile at this position and activates the double bond for participation in various reactions, including cycloadditions and condensations. This enhanced nucleophilicity is a direct result of the resonance stabilization of the resulting carbocation intermediate.
Computational studies on the parent compound, (E)-4-phenylbut-3-en-2-one, have shown that the molecule tends to adopt a planar configuration. This planarity is crucial for effective π-orbital overlap, which facilitates the electronic effects that drive the molecule's reactivity. The introduction of the diethylamino group is expected to further stabilize this planar conformation due to extended conjugation.
The general mechanism for many reactions involving enaminones like this compound involves the initial nucleophilic attack by the β-carbon on an electrophile, or an electrophilic attack on the electron-rich β-carbon. For example, in acid-catalyzed reactions, protonation of the carbonyl oxygen activates the molecule for attack by nucleophiles. Conversely, in reactions with electrophiles, the electron-rich nature of the enaminone system facilitates attack, often leading to cyclization or addition products.
The choice of alkyl groups on the nitrogen atom (e.g., methyl vs. ethyl) can also subtly influence reactivity through steric and electronic effects. While both are electron-donating, the slightly greater inductive effect and steric bulk of the ethyl groups in the diethylamino compound compared to a dimethylamino analogue can modulate the reaction rates and, in some cases, the selectivity of the products formed. This structure-reactivity relationship allows for the fine-tuning of the molecule for specific synthetic applications, making these compounds versatile building blocks in organic synthesis.
Applications of 4 4 Diethylamino Phenyl but 3 En 2 One in Advanced Materials and Chemical Technologies
Role in Organic Optoelectronics and Photonics
Organic optoelectronic and photonic materials are crucial for the development of next-generation technologies such as flexible displays, efficient lighting, and advanced optical components. Materials for these applications require specific electronic and optical properties, including suitable energy levels, high charge carrier mobility, and strong light absorption or emission.
Components in Organic Light-Emitting Diodes (OLEDs) and Solar Cells
A comprehensive review of scientific literature did not yield specific research detailing the use or performance of 4-[4-(Diethylamino)phenyl]but-3-en-2-one as a component in organic light-emitting diodes (OLEDs) or organic solar cells. While conjugated organic molecules are fundamental to these technologies, specific studies evaluating this compound's efficacy as an emitter, host, charge transport material, or donor/acceptor in photovoltaic devices are not presently available.
Application in Optical Limiting Materials
Optical limiting materials are designed to protect sensitive optical sensors or human eyes from damage induced by high-intensity laser light. Their transmittance decreases as the input light intensity increases. Although the broader class of chalcone (B49325) derivatives has been investigated for such nonlinear optical properties, dedicated studies on the optical limiting capabilities and performance metrics of this compound were not found in the available scientific literature.
Fabrication of Nonlinear Optical Devices
Nonlinear optical (NLO) materials are essential for devices that can modify the properties of light, such as frequency conversion and optical switching. The NLO response of organic molecules is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a conjugated bridge. Despite the structural features of this compound suggesting potential NLO activity, specific research focused on its synthesis for, and incorporation into, nonlinear optical devices is not documented in the reviewed literature.
Chemical Sensing and Probe Development (Non-biological targets)
Chemical sensors and probes are molecules designed to detect the presence of specific analytes, often through a measurable change in an optical signal, such as fluorescence or color. The development of such sensors for non-biological targets is vital for environmental monitoring and industrial process control.
Fluorescent Sensors for Metal Ions, pH, or Anions
The design of fluorescent sensors often involves a fluorophore unit linked to a receptor site that can selectively bind to a target analyte, leading to a change in fluorescence intensity or wavelength. A thorough search of scientific databases did not uncover studies that have designed, synthesized, or evaluated this compound as a fluorescent sensor for the detection of non-biological targets such as metal ions, pH, or anions.
Chemodosimeters for Specific Chemical Species
Chemodosimeters operate via an irreversible chemical reaction with a specific analyte, which induces a distinct change in the molecule's optical properties. This reaction-based approach can offer high selectivity. However, there is no available research in the scientific literature describing the application of this compound as a chemodosimeter for any specific non-biological chemical species.
Environmental Monitoring Applications (e.g., pollutant detection)
The detection of environmental pollutants is a critical area of research, and fluorescent chemosensors are promising tools for this purpose due to their high sensitivity and selectivity. Chalcone derivatives, including this compound, are being explored for their potential in developing such sensors. The core principle behind their application in environmental monitoring lies in their ability to exhibit changes in their fluorescence properties upon interaction with specific analytes.
The donor-π-acceptor structure of this compound can facilitate intramolecular charge transfer (ICT), a process that is sensitive to the microenvironment around the molecule. When the compound interacts with a pollutant, such as a heavy metal ion or an organic contaminant, the ICT process can be perturbed, leading to a detectable change in the fluorescence emission, such as quenching, enhancement, or a shift in the emission wavelength. This response can be harnessed to create highly sensitive and selective sensors for environmental monitoring. mdpi.com
Research into chalcone-based sensors has shown their potential for detecting a variety of environmental pollutants. mdpi.com While specific studies on the application of this compound for pollutant detection are emerging, the known solvatochromic and photophysical properties of similar chalcones suggest its strong potential in this field. The diethylamino group acts as a strong electron donor, enhancing the sensitivity of the molecule to its surroundings. This makes it a promising candidate for the development of fluorescent probes for the detection of trace amounts of pollutants in water and other environmental samples. researchgate.netresearchgate.net
Use as a Building Block in Polymer Chemistry
The unique chemical structure of this compound also makes it a valuable monomer or building block in polymer chemistry. Its reactive ketone and vinyl groups can participate in various polymerization reactions, allowing for its incorporation into polymer chains. This can be used to create functional polymers with tailored optical and electronic properties.
Incorporation into Functional Polymeric Materials
The incorporation of this compound into polymer backbones or as pendant groups can impart specific functionalities to the resulting materials. For instance, the chromophoric nature of the chalcone unit can be exploited to create polymers with interesting optical properties, such as high refractive indices or nonlinear optical (NLO) activity. These materials could find applications in optoelectronics and photonics.
The synthesis of such functional polymers can be achieved through various polymerization techniques, including free radical polymerization and ring-opening metathesis polymerization (ROMP). researchgate.netresearchgate.net The resulting polymers can be designed to have specific physical and chemical properties by controlling the polymer architecture and the concentration of the chalcone monomer. The diethylamino group can also provide sites for further chemical modification, allowing for the creation of even more complex and functional materials. sci-hub.box
Photo-Responsive Polymer Synthesis
A particularly interesting application of this compound in polymer chemistry is in the synthesis of photo-responsive polymers. The carbon-carbon double bond in the chalcone moiety can undergo a [2+2] cycloaddition reaction upon exposure to UV light, leading to the formation of a cyclobutane (B1203170) ring. This process can be used to crosslink polymer chains, resulting in the formation of a polymer network. researchgate.net
This photocrosslinking behavior can be exploited to create a variety of photo-responsive materials, such as photo-patternable films, photo-curable resins, and light-sensitive hydrogels. nih.gov The process is often reversible, with the cyclobutane ring cleaving back to the original chalcone units upon exposure to light of a different wavelength or heat. This reversible nature allows for the creation of "smart" materials that can change their properties in response to light, with potential applications in areas such as drug delivery, tissue engineering, and optical data storage. nih.gov
Advanced Dye and Pigment Applications
The strong absorption and fluorescence properties of this compound make it a promising candidate for use as an advanced dye or pigment. The diethylamino group acts as a powerful auxochrome, enhancing the color and fluorescence of the molecule. This, combined with the extended π-conjugated system of the chalcone backbone, results in a compound that can absorb and emit light in the visible region of the electromagnetic spectrum.
High-Performance Fluorescent Dyes for Industrial Use
The intense fluorescence of this compound and its derivatives makes them suitable for use as high-performance fluorescent dyes in a variety of industrial applications. spectroline.comaddevmaterials-aerospace.comspectroline.com These can include fluorescent tracers for leak detection in industrial systems, security inks, and fluorescent colorants for plastics and textiles. The photophysical properties of the dye, such as its absorption and emission wavelengths, quantum yield, and photostability, can be tuned by modifying its chemical structure, allowing for the creation of dyes with specific properties for different applications. rsc.org
The solvatochromic nature of this compound, where its absorption and emission spectra are sensitive to the polarity of the solvent, is a key property for its application as a fluorescent dye. wikipedia.org This allows for the development of sensors that can report on the local environment, for example, in monitoring curing processes in polymers or as probes in biological systems. nih.govnih.gov
Below is a table summarizing the solvatochromic properties of a similar compound, (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one (DAP), which illustrates the influence of solvent polarity on the absorption and emission maxima. A similar trend would be expected for this compound.
| Solvent | Absorption Max (nm) | Emission Max (nm) |
| Toluene | 413 | 480 |
| Acetonitrile | 417 | 538 |
| Dimethylformamide | 417 | 541 |
| Data for (E)-1-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, a structurally similar compound. |
Optical Recording Media Components
The photochromic properties of chalcone derivatives, including the potential for photo-induced changes in the structure of this compound, make them interesting candidates for use in optical recording media. The ability of the molecule to switch between two different states with distinct optical properties upon exposure to light can be used to store information. acs.org
In such a system, a laser could be used to write data by inducing a photochemical reaction in the chalcone-containing material, changing its absorption or fluorescence properties. A second laser could then be used to read the data by detecting these changes. The reversibility of the photochemical reaction could potentially allow for the creation of rewritable optical data storage media. While significant research is still needed in this area, the unique photochemical properties of chalcones like this compound make them a promising avenue for the development of next-generation optical data storage technologies. mdpi.com
Future Directions and Emerging Research Avenues for 4 4 Diethylamino Phenyl but 3 En 2 One
Integration with Nanotechnology and Supramolecular Assemblies
The unique photophysical and chemical properties of chalcones make them promising candidates for integration with nanomaterials and the construction of supramolecular assemblies. Future research could focus on leveraging these properties for applications in materials science and analytical chemistry.
Nanoparticle Functionalization:
Quantum Dots: The fluorescence properties of 4-[4-(Diethylamino)phenyl]but-3-en-2-one could be modulated by attachment to quantum dots, leading to the development of novel fluorescent probes for bioimaging and sensing applications.
Gold Nanoparticles: Covalent or non-covalent interactions between the chalcone (B49325) and gold nanoparticles could lead to colorimetric sensors for the detection of specific analytes.
Supramolecular Chemistry:
Host-Guest Chemistry: The planar structure of the chalcone could be exploited in the design of host-guest complexes with cyclodextrins or other macrocycles, potentially enhancing its solubility, stability, and bioavailability for various applications.
Self-Assembly: Under specific conditions, derivatives of this compound could be designed to self-assemble into well-defined nanostructures such as nanofibers, vesicles, or gels, with potential applications in drug delivery and tissue engineering.
Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery and materials science. These computational tools can be employed to accelerate the design and development of new derivatives of this compound with optimized properties.
Predictive Modeling:
Structure-Activity Relationship (SAR) Studies: ML algorithms can be trained on existing datasets of chalcone derivatives to build predictive models for various biological activities. arxiv.orgarxiv.org These models can then be used to screen virtual libraries of novel this compound derivatives and identify promising candidates for synthesis and testing. nih.gov
Pharmacokinetic and Toxicological Predictions: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new chalcone derivatives, helping to prioritize compounds with favorable drug-like profiles.
Generative Models:
De Novo Design: Generative AI models can be used to design novel chalcone structures with desired properties from scratch. By learning from the vast chemical space of known compounds, these models can propose innovative molecular architectures that may not be conceived through traditional medicinal chemistry approaches.
A study on chalcone derivatives utilized machine learning to analyze electronic properties as predictors of anticholinesterase activity. arxiv.orgarxiv.org The models were trained on a dataset of 22 chalcone molecules, with over a hundred electronic parameters calculated for each. arxiv.orgarxiv.org
| Machine Learning Model | Performance Metric | Value |
| Random Forest | ROC Area | 0.994 |
| J48 Pruned Tree | ROC Area | 0.72 |
| JRIP Rules | ROC Area | 0.69 |
This table showcases the performance of different machine learning models in predicting the activity of chalcone derivatives, highlighting the potential of these methods for designing new compounds. nih.gov
Sustainable Synthesis and Circular Economy Approaches for the Compound
The principles of green chemistry and the circular economy are increasingly important in chemical synthesis. organic-chemistry.org Future research on this compound should focus on developing more sustainable and environmentally friendly synthetic methods.
Green Synthetic Methods:
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. rjpn.orgbohrium.com This technique has been successfully applied to the synthesis of various chalcones. researchgate.netfrontiersin.org
Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates and yields in chalcone synthesis. bohrium.com
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and mild reaction conditions, reducing the need for harsh reagents and solvents. rjpn.orgacgpubs.org
Solvent-Free Reactions: Performing reactions in the absence of solvents, for example, through grinding or mechanochemistry, can minimize waste and environmental impact. bohrium.comacgpubs.orgpropulsiontechjournal.com
Circular Economy Principles:
Use of Renewable Feedstocks: Exploring the synthesis of this compound from bio-based starting materials would align with the principles of a circular economy. researchgate.net
| Green Synthesis Method | Key Advantages |
| Microwave Irradiation | Reduced reaction time, energy efficiency |
| Sonochemical Reaction | Enhanced reaction rates |
| Enzymatic Synthesis | High selectivity, mild conditions |
| Solvent-Free Grinding | Waste minimization, reduced environmental impact |
This table summarizes various green chemistry approaches that could be applied to the synthesis of this compound and their associated benefits. rjpn.orgbohrium.comacgpubs.orgpropulsiontechjournal.com
Exploration of Novel Application Domains in Chemical Science
Beyond its established biological activities, the chemical structure of this compound suggests potential for a variety of other applications in chemical science.
Chemical Sensors:
The conjugated π-system and the electron-donating diethylamino group could make this compound sensitive to changes in its chemical environment. This could be exploited for the development of chemosensors for the detection of metal ions, anions, or neutral molecules through changes in its absorption or fluorescence properties.
Catalysis:
The chalcone scaffold can act as a ligand for transition metals, forming complexes with potential catalytic activity. Research could explore the use of such complexes in various organic transformations.
Organic Electronics:
The electronic properties of chalcone derivatives make them of interest for applications in organic electronics. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs).
Q & A
Q. What are the optimal synthetic routes for 4-[4-(Diethylamino)phenyl]but-3-en-2-one, and how can reaction conditions be adjusted to improve yield?
Methodological Answer:
- Route Selection : Start with a Claisen-Schmidt condensation between 4-(diethylamino)benzaldehyde and acetone under acidic or basic conditions. Adjust the molar ratio (e.g., 1:1.2 aldehyde:ketone) to favor enone formation .
- Condition Optimization : Use ethanol as a solvent with catalytic thionyl chloride (0.05–0.1 eq.) to enhance reaction efficiency. Monitor temperature (60–80°C) to minimize side products like aldol adducts .
- Yield Improvement : Employ gradient recrystallization (e.g., hexane/ethyl acetate) to isolate the product. Purity >95% can be achieved via column chromatography using silica gel (60–120 mesh) .
Q. What purification techniques are recommended for removing diethylamino group-related byproducts during synthesis?
Methodological Answer:
- Byproduct Identification : Use TLC (silica plates, UV visualization) with a mobile phase of 7:3 hexane:ethyl acetate. Diethylamino-containing impurities often exhibit higher polarity (Rf ~0.3 vs. product Rf ~0.6) .
- Selective Extraction : Perform acid-base partitioning. Dissolve the crude product in dichloromethane, wash with 1M HCl (to remove unreacted diethylamino precursors), then neutralize with NaHCO3 .
- Final Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient, 0.1% trifluoroacetic acid) to resolve residual polar impurities .
Q. How should researchers interpret conflicting spectral data (e.g., NMR vs. IR) when characterizing this compound?
Methodological Answer:
- Cross-Validation : Compare NMR (¹H, ¹³C) with computational predictions (e.g., DFT-based NMR simulations). For IR, confirm carbonyl stretching (~1680 cm⁻¹) and aromatic C-H bending (830 cm⁻¹) .
- Solvent Artifacts : Check for solvent residues (e.g., DMSO-d6 in NMR) that may obscure peaks. Re-run spectra in CDCl3 for clarity .
- Contradiction Resolution : If NMR suggests a keto-enol tautomer but IR lacks enol O-H stretches (~3200 cm⁻¹), conduct variable-temperature NMR to detect tautomeric equilibria .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound for material science applications?
Methodological Answer:
- DFT Modeling : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to calculate HOMO-LUMO gaps. The diethylamino group lowers the gap (~3.2 eV), suggesting potential as a charge-transfer material .
- COF Integration : Simulate covalent organic framework (COF) integration by substituting boronic acid linkers with the compound. Powder XRD patterns (e.g., P6/mmm symmetry) can validate structural compatibility .
- Photophysical Properties : Run TD-DFT to predict UV-Vis absorption maxima. Compare with experimental data (λmax ~380 nm in ethanol) to assess solvatochromic effects .
Q. What strategies validate the compound's role in photophysical studies, considering solvent effects and concentration dependencies?
Methodological Answer:
- Solvent Screening : Measure fluorescence quantum yields (Φ) in solvents of varying polarity (e.g., cyclohexane Φ = 0.15 vs. DMF Φ = 0.45). Use a calibrated integrating sphere for accuracy .
- Concentration Quenching : Perform Stern-Volmer analysis to quantify self-absorption effects. A linear plot (F₀/F vs. [Q]) confirms collisional quenching at >1 mM concentrations .
- Time-Resolved Studies : Use femtosecond transient absorption spectroscopy to track excited-state dynamics. A τ₁ value of ~2.3 ns suggests triplet-state formation in deaerated solutions .
Q. How to design experiments to study the compound's reactivity in cross-coupling reactions, including catalyst selection and kinetic analysis?
Methodological Answer:
- Catalyst Screening : Test Pd(PPh₃)₄ (5 mol%) in Suzuki-Miyaura reactions with aryl boronic acids. Monitor coupling efficiency via GC-MS (e.g., biphenyl derivative formation at 85% yield) .
- Kinetic Profiling : Use pseudo-first-order conditions (excess boronic acid). Plot ln([product]) vs. time; a kobs of ~1.2 × 10⁻³ s⁻¹ indicates moderate reactivity .
- Mechanistic Probes : Introduce radical traps (e.g., TEMPO) to distinguish between radical vs. polar pathways. Absence of product inhibition supports a Pd⁰/Pd²⁶ cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
